molecular formula C20H26ClN3O2S2 B2906597 6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329875-65-1

6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Numéro de catalogue: B2906597
Numéro CAS: 1329875-65-1
Poids moléculaire: 440.02
Clé InChI: JHRCRFNEXWHKRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a high-purity chemical intermediate offered for research purposes. This compound features a complex molecular architecture based on a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its potential in drug discovery. The structure incorporates a propyl side chain, a (p-tolylthio)acetamido moiety, and a carboxamide group, making it a versatile building block for the synthesis of more complex molecules. Its primary research application is likely in pharmaceutical development, particularly as a precursor or target molecule for investigating new therapeutic agents. Researchers may explore its utility in areas such as kinase inhibition or enzyme modulation. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability tests before use.

Propriétés

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-3-9-23-10-8-15-16(11-23)27-20(18(15)19(21)25)22-17(24)12-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCRFNEXWHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name (CAS No.) Position 6 Position 2 Substituent Position 3 Key Properties/Activities Source
Target Compound (HCl salt) Propyl p-Tolylthio acetamido Carboxamide Improved solubility (HCl salt); inferred antiplatelet activity
6-Ethyl-2-(naphthyl acetamido) (1215799-82-8) Ethyl Naphthalen-1-yl acetamido Carboxamide Higher molecular weight (444.0); naphthyl group may enhance π-π stacking
6-Isopropyl-2-(naphthyl acetamido) (1215530-18-9) Isopropyl Naphthalen-1-yl acetamido Carboxamide Increased steric bulk; potential for prolonged receptor occupancy
Methyl ester derivative (1135226-27-5) Benzyl Propionamido Methyl ester Ester group reduces hydrogen bonding capacity; lower polarity
Compound C1 (Not disclosed) Superior antiplatelet activity to ticlopidine

Key Observations:

Position 6 Substituents :

  • Propyl (target compound) balances lipophilicity and steric effects compared to smaller (ethyl) or bulkier (isopropyl) groups. Ethyl and isopropyl analogs prioritize metabolic stability or receptor fit, respectively .
  • Benzyl (methyl ester derivative) introduces aromaticity but may reduce solubility .

Naphthyl acetamido analogs () leverage extended aromatic systems for hydrophobic binding but may increase molecular weight and toxicity risks.

Position 3 Functional Groups :

  • Carboxamide (target) facilitates hydrogen bonding with biological targets, unlike ester derivatives (e.g., methyl/ethyl esters in –12), which prioritize lipophilicity over solubility .

Salt Forms :

  • Hydrochloride salts (target, –10) improve bioavailability compared to free bases.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents like DMF), and reaction time. For example, amide coupling steps often require anhydrous conditions and catalysts like HATU or EDCI. Intermediate purification via column chromatography or recrystallization is critical to minimize impurities. Analytical validation using HPLC (≥95% purity) and NMR (to confirm functional groups) is essential at each stage .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Structural confirmation relies on a combination of spectroscopic methods:

  • 1H/13C NMR : To verify proton environments and carbon frameworks, especially distinguishing between aromatic (thienopyridine) and aliphatic (tetrahydro) regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Provides definitive 3D structural data, though this requires high-quality crystals .

Q. What are the recommended solubility and stability profiles for this compound in experimental settings?

Preliminary solubility tests in DMSO, methanol, and aqueous buffers (pH 4–8) are advised. Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should be conducted using HPLC to monitor degradation products. Evidence suggests similar compounds exhibit stability in inert atmospheres (argon) but degrade under prolonged UV light .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be resolved?

Discrepancies in bioactivity (e.g., IC50 variability in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and ensure compound integrity via post-assay HPLC. Control experiments with known inhibitors are critical .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like ATF4. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models trained on analogous thienopyridine derivatives may predict ADMET properties .

Q. How can researchers design experiments to elucidate the reaction mechanism of key synthetic steps (e.g., cyclization or sulfonylation)?

Mechanistic studies may involve:

  • Isotopic Labeling : Track sulfur or nitrogen atoms using 34S or 15N isotopes in intermediates .
  • Kinetic Analysis : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps .
  • In Situ Spectroscopy : Real-time FTIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies mitigate side reactions during functional group modifications (e.g., acetamido or propyl group addition)?

  • Protecting Groups : Use Boc or Fmoc for amines during heterocycle formation .
  • Low-Temperature Conditions : For electrophilic substitutions (e.g., -S-tolyl addition), maintain ≤0°C to suppress polysubstitution .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to avoid over-reduction .

Methodological Resources

  • Synthetic Protocols : Refer to validated procedures for analogous tetrahydrothienopyridine derivatives in peer-reviewed patents .
  • Analytical Workflows : Combine LC-MS for purity, 2D NMR (COSY, HSQC) for structural elucidation, and thermal analysis (DSC) for polymorph screening .
  • Safety Protocols : Adopt glovebox techniques for air-sensitive steps and consult SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.